Methyl 5-[[(4-chlorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a multifunctional substitution pattern. Its structure includes:
- A benzofuran core substituted with a methyl group at position 2.
- A methyl ester at position 3, enhancing lipophilicity and metabolic stability.
- A sulfonamide-linked hybrid substituent at position 5, combining a 4-chlorophenylsulfonyl group and an isonicotinoyl (pyridine-4-carbonyl) moiety.
Benzofuran derivatives are pharmacologically significant, with documented antibacterial, antifungal, and antitumor activities . Crystallographic studies of analogous compounds have utilized programs like SHELXL for structural refinement , underscoring the importance of precise stereochemical analysis in understanding activity.
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O6S/c1-14-21(23(28)31-2)19-13-17(5-8-20(19)32-14)26(22(27)15-9-11-25-12-10-15)33(29,30)18-6-3-16(24)4-7-18/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGKQBOUJNANLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities. The compound’s interaction with its targets could involve binding to the active site, leading to changes in the target’s function.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities. The downstream effects of these pathways could include changes in cellular processes, leading to the observed biological activities.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects could range from changes in cellular processes to the inhibition of certain pathogens.
Biological Activity
Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is , with a molecular weight of approximately 484.9 g/mol. The compound features a complex structure that includes a benzofuran core, a sulfonamide group, and an isonicotinoyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Isonicotinoyl Group : This step often involves coupling reactions.
- Attachment of the Sulfonyl Group : Typically achieved through sulfonylation reactions using reagents like 4-chlorobenzenesulfonyl chloride.
The biological activity of methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is believed to stem from its ability to interact with various biological macromolecules, potentially modulating multiple biochemical pathways. The sulfonyl group can act as an electrophile, while the isonicotinoyl moiety may facilitate interactions with specific receptors or enzymes.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties . For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against pathogens.
Anticancer Potential
Preliminary research suggests that methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate may possess anticancer properties . In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanisms proposed include induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives, including this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Cells : In vitro studies showed that this compound induced apoptosis in human lung cancer cells, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in sulfonyl substituents, ester groups, and benzofuran core modifications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
| Compound Name | Sulfonyl Substituent | Ester Group | Molecular Weight (g/mol) | Key Features/Inferences | References |
|---|---|---|---|---|---|
| Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate (Target Compound) | 4-Chlorophenyl + isonicotinoyl | Methyl | 469.89* | Enhanced electron-withdrawing effects; potential dual binding via sulfonyl and pyridine | |
| Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | 4-Fluorophenyl | Isopropyl | 419.47 | Reduced electron-withdrawing effect vs. Cl; increased steric bulk may alter solubility | |
| Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | 4-Fluoro-2-methylphenyl | Butyl | 419.47 | Extended ester chain improves lipophilicity; methyl on phenyl may hinder target binding | |
| Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | 4-Bromophenyl | Methyl | 424.27 | Higher molecular weight and lipophilicity vs. Cl; potential halogen bonding | |
| Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | 4-Fluorophenyl + isonicotinoyl | Ethyl | 483.91* | Longer ester chain may delay hydrolysis but reduce metabolic stability vs. methyl | |
| Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate | 4-Chlorophenyl | Methyl | 409.84 | Methoxymethyl at position 2 increases polarity; may reduce membrane permeability |
*Calculated molecular weight based on formula C₂₂H₁₈ClN₂O₆S.
Key Observations
Sulfonyl Substituent Variations: 4-Chlorophenyl (Target Compound): Balances electron withdrawal and moderate lipophilicity, favoring target engagement . 4-Bromophenyl (): Increased size and polarizability may enhance halogen bonding in protein interactions.
Ester Group Modifications :
- Methyl esters (Target, ) offer metabolic stability but lower solubility.
- Ethyl/Isopropyl/Butyl esters () improve lipophilicity and half-life but may reduce enzymatic hydrolysis rates.
Benzofuran Core Modifications :
- Methoxymethyl substitution at position 2 () introduces polarity, likely reducing blood-brain barrier penetration compared to the target’s methyl group.
Research Implications
- Pharmacological Potential: Compounds with hybrid sulfonamide-isonicotinoyl groups (Target, ) warrant further investigation for multitarget therapies, leveraging dual electronic and steric effects.
- Structure-Activity Relationships (SAR) : Systematic studies comparing substituents (e.g., Cl vs. Br vs. F) are needed to optimize potency and pharmacokinetics .
Preparation Methods
Pechmann Condensation for Coumarin Intermediate
The synthesis begins with the formation of a coumarin intermediate using substituted phenols and β-keto esters. For example, resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C to yield 7-hydroxy-4-methylcoumarin. This intermediate undergoes Perkin rearrangement under acidic conditions (e.g., polyphosphoric acid at 120°C) to form the 2-methylbenzofuran-3-carboxylate skeleton.
Key reaction conditions :
Functionalization at the 5-Position
The 5-amino group is introduced via nitration followed by reduction. For instance, nitration of methyl 2-methylbenzofuran-3-carboxylate with nitric acid in acetic anhydride at 0°C yields the 5-nitro derivative, which is reduced to the amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
Optimized parameters :
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The 5-amino group is sequentially functionalized with the 4-chlorophenylsulfonyl moiety.
Sulfonation Reaction
The amine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form the sulfonamide intermediate. This step proceeds at room temperature (25°C) for 4–6 hours.
Representative procedure :
Challenges and Solutions
Competitive reactions, such as over-sulfonation or hydrolysis of the sulfonyl chloride, are mitigated by controlling stoichiometry and moisture-free conditions.
Acylation with Isonicotinoyl Chloride
The secondary amine formed after sulfonylation is acylated with isonicotinoyl chloride to introduce the pyridine-4-carbonyl group.
Acylation Conditions
The reaction is conducted in anhydrous DCM using TEA as a base. Isonicotinoyl chloride (1.5 equiv) is added dropwise to the sulfonamide intermediate at 0°C, followed by stirring at 25°C for 12 hours.
Critical parameters :
-
Solvent : Dry DCM
-
Temperature : 0°C initial, then 25°C
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Esterification and Final Product Characterization
The methyl ester at the 3-position is typically introduced early in the synthesis (e.g., via Pechmann condensation using methyl acetoacetate). Final characterization includes:
Spectroscopic Analysis
Mass Spectrometry
Alternative Synthetic Routes
One-Pot Sulfonylation-Acylation
A streamlined approach involves simultaneous addition of 4-chlorobenzenesulfonyl chloride and isonicotinoyl chloride to the 5-aminobenzofuran precursor. However, this method risks incomplete functionalization and requires excess reagents (2 equiv each).
Solid-Phase Synthesis
Immobilization of the benzofuran core on Wang resin enables stepwise sulfonylation and acylation, facilitating purification. This method is less common due to lower yields (~60%).
Industrial-Scale Considerations
Cost-Effective Reagents
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
